Tert-butyl 5-hydroxypentanoate
Description
Contextual Significance of Alkyl Hydroxy Esters in Contemporary Organic Synthesis
Alkyl hydroxy esters are a class of organic compounds that feature both a hydroxyl (-OH) and an ester (-COOR) functional group. This dual functionality makes them highly versatile building blocks in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or can participate in various condensation reactions.
The presence of both functionalities on the same molecule allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex target molecules. organic-chemistry.org For instance, they are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. researchgate.net The specific nature of the alkyl group (R) in the ester moiety can also be tailored to modulate the reactivity and solubility of the compound.
Evolution of Research on Pentanoic Acid Derivatives with Terminal Hydroxyl Functionality
Pentanoic acid derivatives, particularly those with a hydroxyl group at the terminal (C5) position, have been a subject of ongoing research due to their presence in various natural products and their utility as synthetic intermediates. The five-carbon chain provides a flexible scaffold that can be elaborated into more complex structures.
Early research often focused on the synthesis and reactions of 5-hydroxypentanoic acid itself and its simple esters, such as the methyl ester. These studies laid the groundwork for understanding the reactivity of the terminal hydroxyl group and the ester functionality. Over time, the focus has shifted towards the development of more sophisticated derivatives with tailored properties. This includes the introduction of protecting groups and the use of chiral catalysts to control stereochemistry, which is crucial for the synthesis of biologically active molecules. The exploration of various ester groups, moving from simple methyl or ethyl esters to bulkier groups like tert-butyl, reflects a strategic evolution in synthetic methodology.
Current Research Landscape and the Strategic Role of Tert-butyl 5-hydroxypentanoate (B1236267)
In the current research landscape, there is a strong emphasis on efficiency, selectivity, and the development of robust synthetic routes. Tert-butyl 5-hydroxypentanoate has carved out a specific and strategic role in this context. The tert-butyl ester group is a key feature, offering significant steric hindrance that makes the ester less susceptible to hydrolysis and other nucleophilic attacks compared to its methyl or ethyl counterparts. This stability allows for chemical modifications to be selectively performed on the terminal hydroxyl group without affecting the ester functionality.
This compound serves as a valuable intermediate in multi-step syntheses. ambeed.com The primary hydroxyl group can be readily functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group for the introduction of other functionalities. Subsequently, the sterically demanding tert-butyl group can be removed under specific acidic conditions to reveal the carboxylic acid, which can then undergo further transformations. This "protecting group" strategy is a cornerstone of modern organic synthesis, and this compound is a prime example of a molecule designed for this purpose.
| Property | Value |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 142765-71-9 |
| InChIKey | VVRUZHFNXIEHKI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCCO |
Table 1: Key Properties of this compound. This table summarizes some of the fundamental physicochemical properties of the compound. chemsynthesis.comuni.luachemblock.com
The strategic importance of this compound is further highlighted by its application in the synthesis of complex molecules where precise control over reactive sites is essential. Research continues to explore new applications and synthetic methodologies involving this versatile building block, solidifying its place in the toolkit of synthetic organic chemists.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-8(11)6-4-5-7-10/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUZHFNXIEHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-49-4 | |
| Record name | tert-butyl 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies for Tert Butyl 5 Hydroxypentanoate and Its Isomers
Direct Esterification Strategies for ω-Hydroxypentanoic Acids
The most direct route to tert-butyl 5-hydroxypentanoate (B1236267) involves the esterification of 5-hydroxypentanoic acid. However, the formation of tert-butyl esters is often challenging due to the steric hindrance of the tert-butyl group and the potential for side reactions, such as the intramolecular cyclization of the starting material to form δ-valerolactone. nagwa.com
Conventional methods for tert-butylation often require harsh conditions or hazardous reagents, such as bubbling isobutene gas in the presence of concentrated sulfuric acid. nii.ac.jp Modern advancements have led to the development of more efficient and milder catalytic systems.
A significant breakthrough is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as both the reagent and solvent. organic-chemistry.orgthieme-connect.com This method proceeds quickly and in high yields even with small catalytic amounts of Tf₂NH. nii.ac.jporganic-chemistry.org The reaction is believed to proceed through the protonation of the carboxylic acid by the highly acidic Tf₂NH, which enhances its reactivity towards the tert-butylating agent. This system is notable for its high functional group tolerance; for instance, a ketone group on the carboxylic acid substrate remains unaffected during the esterification. nii.ac.jp
Other catalytic systems have also been developed. For example, peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), typically used for amide bond formation, can effectively catalyze the esterification of carboxylic acids with tertiary alcohols at room temperature. organic-chemistry.org Furthermore, solid-supported acid catalysts, such as silica (B1680970) chloride, offer advantages in terms of recyclability and ease of product purification. organic-chemistry.org
| Catalyst System | Reagent/Solvent | Key Advantages | Reference |
|---|---|---|---|
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl Acetate | High yields, fast reaction times, mild conditions, excellent functional group tolerance. nii.ac.jporganic-chemistry.org | nii.ac.jporganic-chemistry.org |
| TBTU with Organic Base | tert-Butanol | Room temperature reaction, good yields. organic-chemistry.org | organic-chemistry.org |
| Silica Chloride (Solid Support) | tert-Butanol | Efficient, recyclable catalyst, easy workup. organic-chemistry.org | organic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (B109758) | Chemoselective for tert-butyl ester formation. researchgate.net | researchgate.net |
In line with the principles of green chemistry, several solvent-free and environmentally benign esterification methods have been developed. These approaches minimize waste and avoid the use of toxic solvents.
One innovative strategy is the use of high-speed ball-milling (HSBM) to induce esterification at room temperature without any solvent. nih.gov A system employing iodine (I₂) and potassium hypophosphite (KH₂PO₂) can produce esters in high yields within minutes of grinding. nih.gov This mechanochemical approach can facilitate reactions even with insoluble reactants and avoids the environmental impact of solvents. nih.gov
Another room-temperature, solvent-free method utilizes surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA). rsc.org This catalyst enables the direct esterification of various carboxylic acids and alcohols in moderate to excellent yields without the need for solvents or external energy input. rsc.org Additionally, Lewis acids like zinc chloride supported on silica gel have been shown to be effective catalysts for solvent-free esterification, which can be further accelerated by microwave irradiation. researchgate.net Nanoparticle catalysts, such as supported iron oxide, also offer an efficient and recoverable system for solvent-free ester synthesis. mdpi.com
Synthesis of Tert-butyl 5-hydroxypentanoate via Functional Group Transformations
An alternative to direct esterification is the synthesis of the target molecule through the transformation of other functional groups on a pre-existing pentanoate framework. These multi-step routes can offer greater control over regioselectivity and stereochemistry.
This approach begins with a pentanoic acid derivative containing an additional oxygen functional group, such as a ketone or a second carboxylic acid, which is then selectively reduced. For example, one could start with tert-butyl 5-oxopentanoate. The ketone at the C-5 position can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), which typically does not affect the tert-butyl ester group.
A related strategy involves the reduction of a cyclic precursor. For instance, (S)-5-oxotetrahydrofuran-2-carboxylic acid can first be protected as a tert-butyl ester. caltech.edu Subsequent reduction of the lactone functional group using a reagent like lithium borohydride (LiBH₄) can yield tert-butyl (S)-2,5-dihydroxypentanoate. caltech.edu While this produces a diol, selective protection or modification of the C-2 hydroxyl group could lead to the desired C-5 hydroxy product.
A more advanced strategy involves the direct functionalization of an unactivated C-H bond at the C-5 position of a simpler precursor like tert-butyl pentanoate. Decatungstate anion photocatalysis is a powerful method for site-selective C-H oxidation. acs.org This method utilizes a photocatalyst that, upon irradiation, can abstract a hydrogen atom from the substrate. The site of abstraction is governed by a combination of steric and polar effects, often favoring less sterically hindered positions and those that lead to more stable radical intermediates. acs.org By carefully controlling the reaction conditions, it is possible to direct the oxidation towards the terminal methyl group (C-5) of the pentanoate chain, leading to the formation of this compound after a reduction step of the initial hydroperoxide product. acs.org
The synthesis of specific isomers, particularly chiral hydroxypentanoates, often employs biocatalysis to achieve high levels of chemo- and stereoselectivity. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly effective for the asymmetric reduction of ketoesters. researchgate.netacs.org
For example, the synthesis of tert-butyl (R)-2-hydroxypentanoate has been achieved on a kilogram scale by the biocatalytic reduction of its corresponding ketoester using a commercial ADH with a glucose dehydrogenase (GDH) based cofactor regeneration system. acs.org Similarly, a wide range of KREDs have been evaluated for their ability to reduce β-ketoesters, yielding either the (d) or (l) enantiomer of the corresponding β-hydroxyester with high optical purity. researchgate.net These enzymatic methods provide access to specific stereoisomers that are difficult to obtain through traditional chemical synthesis. researchgate.netnih.gov
| Precursor | Enzyme Type | Product | Key Outcome | Reference |
|---|---|---|---|---|
| tert-Butyl 2-oxopentanoate | Alcohol Dehydrogenase (ADH) | tert-Butyl (R)-2-hydroxypentanoate | High enantiomeric excess (>96% ee) on a large scale. acs.org | acs.org |
| Various β-ketoesters | Ketoreductase (KRED) | Enantiomerically pure (d) or (l) β-hydroxyesters | High stereoselectivity depending on the chosen enzyme. researchgate.net | researchgate.net |
| β-keto-triketide-N-acetylcysteamine thioester | PKS Ketoreductase (e.g., MycKR6) | β-hydroxy triketide | Stereocontrolled reduction to form specific stereoisomers. nih.gov | nih.gov |
Asymmetric Synthesis of Chiral Tert-butyl Hydroxypentanoates and Analogs
The synthesis of specific stereoisomers of hydroxypentanoates is crucial for their application in pharmaceuticals and other biologically active molecules. Asymmetric synthesis, which selectively produces one enantiomer over another, is achieved through various sophisticated methods, including the use of chiral catalysts and auxiliaries.
Enantioselective Approaches to α-, β-, γ-, and δ-Hydroxypentanoates with Tert-butyl Ester Protection
The tert-butyl ester group is valuable in organic synthesis, in part due to the steric hindrance it provides, which can enhance stability towards hydrolysis compared to smaller alkyl esters like methyl esters. Enantioselective synthesis targets the creation of chiral centers at the α, β, γ, or δ positions relative to the carbonyl group.
α-Hydroxypentanoates: The synthesis of tert-butyl-(R)-2-hydroxypentanoate, a key intermediate for a γ-secretase inhibitor, has been accomplished on a kilogram scale using a commercial alcohol dehydrogenase (ADH). uni-graz.atacs.orgresearchgate.net The process involves the reduction of the corresponding ketone, achieving an 88% yield and an enantiomeric excess (e.e.) of 96.7%. uni-graz.atresearchgate.net This biocatalytic approach highlights the efficiency of enzymatic reductions in producing chiral α-hydroxy esters. uni-graz.atacs.orgresearchgate.net
β-Hydroxypentanoates: Asymmetric synthesis of β-hydroxy esters is of significant interest as they are starting materials for various natural products. nih.gov One prominent method is the asymmetric hydrogenation of β-ketoesters. For example, the Masamune reaction can be used to prepare a β-ketoester which then undergoes asymmetric hydrogenation using a Ru-BINAP complex as a catalyst to yield the desired chiral β-hydroxy ester with high enantiomeric excess. internationaljournalssrg.org Another approach involves the highly stereoselective reduction of a β-ketoester using a ketoreductase (KRED), which can produce enantiomerically pure tert-butyl (R)-3-hydroxyl-5-hexenoate with a >99.9% e.e. and 96.2% yield. researchgate.net
γ-Hydroxypentanoates: The synthesis of chiral γ-hydroxy esters can be approached through various means. One strategy involves the enantioselective hydroamination of α,β-unsaturated esters, which can be used to create precursors to γ-amino acids and, by extension, γ-hydroxy acids. nih.gov
δ-Hydroxypentanoates: The synthesis of this compound and its chiral analogs can be complex. One synthetic route involves the use of ((3-bromopropoxy)methyl)benzene, which reacts with tert-butyl diethylphosphonoacetate (B8399255) in the presence of sodium hydride to form a precursor that can be converted to tert-butyl 5-(benzyloxy)-2-methylenepentanoate. thieme-connect.com Another strategy for a related complex δ-hydroxy structure, a key precursor for the cholesterol-lowering drug atorvastatin (B1662188), involves a multi-step synthesis featuring a duplicate asymmetric hydrogenation with a Ru-BINAP catalyst as the key step to establish the correct stereochemistry. internationaljournalssrg.org
Chiral Auxiliaries and Catalytic Asymmetric Methods for Hydroxypentanoate Scaffolds
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. beilstein-journals.orgwikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org
A widely used chiral auxiliary is tert-butanesulfinamide (tBS) . nih.govwikipedia.org It reacts with aldehydes and ketones to form N-tert-butylsulfinyl imines. cas.cnharvard.edu The tert-butylsulfinyl group then directs the stereoselective addition of nucleophiles to the imine, and subsequent removal of the auxiliary yields a chiral amine. nih.govwikipedia.orgharvard.edu This methodology is a cornerstone in the asymmetric synthesis of amines, which can be precursors to chiral hydroxy acids and their esters. yale.edu The advantages of the tBS auxiliary include its ease of synthesis, high stereoselectivity, and the commercial availability of both enantiomers. harvard.edu
Catalytic asymmetric methods are highly sought after as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. internationaljournalssrg.org A key example is the Noyori asymmetric hydrogenation , which often employs Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes. internationaljournalssrg.org This method is particularly effective for the enantioselective reduction of ketoesters to hydroxyesters. internationaljournalssrg.org For instance, the synthesis of a chiral synthon for atorvastatin relies on the asymmetric hydrogenation of a β-ketoester using an [NH2Et2][{RuCl((R)-(+)-BINAP)}2μ-Cl)3] catalyst, achieving a high yield and an enantiomeric excess of 99%. internationaljournalssrg.org Copper-carbenoid O-H insertion reactions have also been developed for the enantioselective synthesis of α-hydroxyesters. nih.gov
| Method | Target Scaffold | Catalyst/Auxiliary | Key Features |
| Asymmetric Hydrogenation | β-Hydroxypentanoate | Ru-BINAP complex | High enantioselectivity (e.e. >99%) for ketoester reduction. internationaljournalssrg.org |
| Chiral Auxiliary Addition | Chiral Amines (precursors) | tert-Butanesulfinamide (tBS) | Versatile for a wide range of amines; auxiliary is recoverable. wikipedia.orgnih.gov |
| Biocatalytic Reduction | α-Hydroxypentanoate | Alcohol Dehydrogenase (ADH) | High yield and enantiomeric excess on a large scale. uni-graz.atacs.org |
| Biocatalytic Reduction | β-Hydroxypentanoate | Ketoreductase (KRED) | Excellent enantiomeric purity (>99.9% e.e.) under mild conditions. researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com This includes using renewable feedstocks, maximizing atom economy, employing safer solvents, and utilizing energy-efficient processes like biocatalysis. acs.orgrsc.org
Biocatalytic Routes Utilizing Enzymes for Esterification and Functionalization
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. acs.orgresearchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, reducing energy consumption and the need for hazardous organic solvents. acs.org They exhibit high chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces waste. acs.org
For the synthesis of chiral tert-butyl hydroxypentanoates, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable. uni-graz.atresearchgate.net These enzymes catalyze the enantioselective reduction of prochiral ketones to chiral alcohols with high precision. nih.govresearchgate.net For example, a practical, large-scale synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate was developed using KRED-06, avoiding the cryogenic conditions of previous chemical methods. researchgate.net Similarly, ADHs from various microorganisms have been used in whole-cell systems to reduce ketoesters, offering high enantioselectivity and simplified process conditions. nih.govmdpi.com
The advantages of biocatalytic routes are numerous:
High Selectivity: Enzymes can produce a single desired enantiomer, often with >99% e.e. uni-graz.atresearchgate.net
Mild Conditions: Reactions are typically run in water at or near room temperature. acs.org
Reduced Waste: High selectivity minimizes byproduct formation. acs.org
Safety: Avoids the use of harsh or toxic reagents and extreme reaction conditions. acs.org
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Sustainability Benefit |
| Ketoreductase (KRED) | Asymmetric Reduction | tert-Butyl 3-oxo-5-hexenoate | tert-Butyl (R)-3-hydroxyl-5-hexenoate | Avoids cryogenic conditions; >99.9% e.e. researchgate.net |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | tert-Butyl 2-oxopentanoate | tert-Butyl (R)-2-hydroxypentanoate | Large-scale production (kg); aqueous system. uni-graz.atacs.org |
| Lipase | Hydrolysis/Esterification | Racemic esters | Enantioenriched alcohol/ester | Can be used for kinetic resolution. acs.org |
Atom-Economical and Waste-Minimizing Synthetic Sequences
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred in green chemistry because they generate little to no waste. primescholars.com
Synthetic routes to this compound can be evaluated based on their atom economy.
High Atom Economy Reactions: Catalytic hydrogenations, where H₂ is added across a double bond, are highly atom-economical. The biocatalytic reduction of a ketoester to a hydroxyester using an ADH and a cofactor recycling system (e.g., using isopropanol (B130326) as a sacrificial hydride donor) is also very efficient. acs.orgresearchgate.net
Use of Alternative Solvents and Reaction Media in this compound Synthesis
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recycled. rsc.orgrsc.org
For the synthesis of this compound and its analogs, several green solvent strategies can be employed:
Water: As the ultimate green solvent, water is often the medium of choice for biocatalytic reactions using enzymes like ADHs and KREDs. acs.orgmdpi.com
Bio-derived Solvents: Solvents derived from renewable feedstocks are gaining traction. Examples include 2-methyl-tetrahydrofuran (2-Me-THF) and cyclopentyl methyl ether (CPME). rsc.org
Organic Carbonates: Dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC) are considered green solvents due to their low toxicity and biodegradability. rsc.orgrsc.org They have been explored as media for various organic transformations. rsc.org
Solvent-free Conditions: In some cases, reactions can be run neat (without a solvent), particularly with liquid substrates, which represents an ideal green chemistry scenario. Microwave-assisted, solvent-free reactions can further enhance efficiency.
The application of these alternative media can significantly reduce the environmental footprint of synthesizing this compound, especially when combined with other green principles like biocatalysis and atom-economical reaction design. google.com
Advanced Chemical Reactivity and Mechanistic Studies of Tert Butyl 5 Hydroxypentanoate
Transformations Involving the Terminal Hydroxyl Group
The primary alcohol functionality in tert-butyl 5-hydroxypentanoate (B1236267) is a versatile handle for a variety of chemical modifications. Its reactivity can be selectively harnessed to introduce new functional groups or to build more complex structures, while the sterically demanding tert-butyl ester remains intact under many reaction conditions.
Selective Derivatization: Etherification, Esterification, and Protecting Group Strategies
The terminal hydroxyl group can be readily derivatized to form ethers and esters, or protected to prevent unwanted reactions in subsequent synthetic steps.
Etherification: The formation of an ether linkage from the primary alcohol can be achieved under various conditions. The Mitsunobu reaction, for instance, provides a reliable method for the etherification of primary alcohols with acidic nucleophiles. organic-chemistry.orgwikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.org
Esterification: The hydroxyl group can be acylated to form esters using a variety of reagents. Standard conditions include the use of acid chlorides or anhydrides in the presence of a base. For more sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com
Protecting Group Strategies: In multi-step syntheses, it is often necessary to protect the hydroxyl group to avoid its interference with reactions targeting other parts of the molecule. Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions. wikipedia.org The steric bulk of the silylating agent can be tuned to achieve selective protection of primary alcohols over more hindered secondary or tertiary alcohols. wikipedia.org For example, tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups can be selectively introduced onto the primary hydroxyl of tert-butyl 5-hydroxypentanoate. wikipedia.org
| Derivatization | Reagents | Product | Key Features |
| Etherification | R-OH, PPh₃, DEAD/DIAD | Tert-butyl 5-(alkoxy)pentanoate | Mild conditions, inversion of stereochemistry at a chiral alcohol. organic-chemistry.orgwikipedia.org |
| Esterification | R-COCl, Pyridine (B92270) | Tert-butyl 5-(acyloxy)pentanoate | High yielding, proceeds via an acylpyridinium intermediate. |
| Silylation | TBDMSCl, Imidazole | Tert-butyl 5-((tert-butyldimethylsilyl)oxy)pentanoate | Selective for primary alcohols, stable to a wide range of reaction conditions. wikipedia.org |
Oxidation Reactions: Selectivity and Controlled Formation of Carbonyl Compounds
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, tert-butyl 5-oxopentanoate, is a critical transformation in organic synthesis. Over-oxidation to the carboxylic acid must often be avoided, necessitating the use of mild and selective oxidizing agents.
Common methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and wide functional group tolerance. wikipedia.org
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent. wikipedia.orgorganic-chemistry.org This reaction is also very mild, proceeds at room temperature, and offers high chemoselectivity. wikipedia.orgwikipedia.org Another effective method is the use of tetrapropylammonium (B79313) perruthenate (TPAP) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO). organic-chemistry.orgacsgcipr.org
| Oxidation Method | Reagents | Product | Key Features |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Tert-butyl 5-oxopentanoate | Mild, avoids heavy metals, requires low temperatures (-78 °C). wikipedia.orgorganic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Tert-butyl 5-oxopentanoate | Neutral pH, room temperature, high yields, and chemoselectivity. wikipedia.orgorganic-chemistry.orgwikipedia.org |
| TPAP/NMO Oxidation | TPAP (cat.), NMO | Tert-butyl 5-oxopentanoate | Catalytic, mild, and selective for primary alcohols. organic-chemistry.orgacsgcipr.org |
Nucleophilic Substitution and Rearrangement Processes
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, reactions like the Mitsunobu reaction can be used to directly displace the hydroxyl group with a nucleophile with inversion of configuration. organic-chemistry.orgwikipedia.org
A common transformation is the conversion of the alcohol to an azide (B81097), which is a versatile precursor for amines. This can be achieved via a Mitsunobu reaction using hydrazoic acid or its surrogates like diphenyl phosphorazidate (DPPA). commonorganicchemistry.comcmu.edu One-pot procedures for the direct conversion of alcohols to azides have also been developed, for instance, using a combination of triphenylphosphine, iodine, imidazole, and sodium azide in DMSO. ias.ac.in
While less common for a simple acyclic substrate like this compound, rearrangement reactions could be induced under specific conditions, for example, through the formation of a carbocation intermediate under strongly acidic conditions, although this would likely compete with the cleavage of the tert-butyl ester.
| Reaction | Reagents | Product | Key Features |
| Azide Formation (Mitsunobu) | HN₃ or DPPA, PPh₃, DEAD | Tert-butyl 5-azidopentanoate | Direct conversion of the alcohol to an azide with inversion of stereochemistry. commonorganicchemistry.comcmu.edu |
| One-pot Azidation | PPh₃, I₂, Imidazole, NaN₃, DMSO | Tert-butyl 5-azidopentanoate | Practical and efficient method avoiding highly toxic reagents. ias.ac.in |
Reactivity of the Tert-butyl Ester Moiety
The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under a variety of conditions, particularly basic, and its susceptibility to cleavage under acidic conditions.
Selective Cleavage Methods: Acid-Labile Deprotection in Complex Syntheses
The deprotection of the tert-butyl ester to reveal the carboxylic acid is a key step in many synthetic sequences. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comstackexchange.com The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched or deprotonated to form isobutylene (B52900). stackexchange.comnih.gov
For substrates containing other acid-sensitive functional groups, more selective methods are required. Zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile protecting groups. acs.orgresearchgate.netnih.gov This method offers a milder alternative to strong protic acids.
| Deprotection Method | Reagents | Product | Key Features |
| Acidolysis | Trifluoroacetic Acid (TFA) in DCM | 5-Hydroxypentanoic acid | Efficient and common method, but harsh for acid-sensitive molecules. commonorganicchemistry.comnih.gov |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in DCM | 5-Hydroxypentanoic acid | Milder conditions, allows for selective deprotection in the presence of other acid-labile groups. acs.orgresearchgate.netnih.gov |
Transesterification Kinetics and Mechanism with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with another alcohol in the presence of a catalyst to form a new ester of 5-hydroxypentanoic acid.
The kinetics of transesterification are influenced by several factors, including the nature of the alcohol, the catalyst, and the reaction temperature. nih.govnih.gov The reaction is typically reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products. ijert.org
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. The incoming alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer and elimination of tert-butanol, the new ester is formed.
Base-Catalyzed Mechanism: Under basic conditions, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. The departure of the tert-butoxide leaving group yields the new ester.
Carbonyl Group Reactivity with Organometallic and Hydride Reagents
The carbonyl group of the tert-butyl ester in this compound exhibits reactivity patterns typical of esters, particularly with strong nucleophiles like organometallic and hydride reagents. The bulky tert-butyl group, however, can influence reaction rates and, in some cases, the feasibility of certain transformations compared to less hindered esters.
With organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents, esters typically undergo a double addition. ucalgary.calibretexts.org The first equivalent of the organometallic reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the tert-butoxide leaving group to form a ketone. The newly formed ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. ucalgary.ca Due to the higher reactivity of the ketone intermediate, it is generally not possible to isolate it. ucalgary.ca
Hydride reagents can reduce the ester group to either an aldehyde or a primary alcohol, depending on the reagent's reactivity and the reaction conditions. Strong, unhindered hydrides like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the corresponding primary alcohol, 1,5-hexanediol.
However, the use of sterically hindered and less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the ester to an aldehyde. researchgate.netresearchgate.net This transformation is highly temperature-dependent and is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction. researchgate.netresearchgate.net At this low temperature, a stable tetrahedral intermediate is formed after the addition of one equivalent of DIBAL-H. researchgate.net This intermediate does not collapse to form the aldehyde until the reaction is quenched with an aqueous workup. If the reaction is allowed to warm to room temperature before quenching, reduction to the primary alcohol can occur.
| Reagent | Product | Key Conditions |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr, 2 eq.) | Tertiary Alcohol | Anhydrous ether, followed by aqueous workup |
| Diisobutylaluminium Hydride (DIBAL-H, 1 eq.) | Aldehyde | Low temperature (-78 °C), anhydrous solvent (e.g., Toluene, THF) |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup |
Intramolecular Cyclization Pathways: Lactonization and Oligomerization Research
The presence of a hydroxyl group and an ester in the same molecule, separated by a flexible four-carbon chain, allows this compound to undergo intramolecular cyclization to form a six-membered cyclic ester, known as a lactone.
This compound can undergo intramolecular transesterification to form δ-valerolactone and tert-butanol. This reaction is typically catalyzed by either acid or base. The formation of a six-membered ring is both thermodynamically and kinetically favored. Six-membered rings have minimal ring strain, making them energetically stable products.
The reaction is an equilibrium process. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by the terminal hydroxyl group. acs.org Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile for attacking the ester carbonyl. The stability of the resulting tert-butoxide anion also helps to drive the reaction forward.
The equilibrium between the open-chain hydroxy ester and the lactone is influenced by the reaction conditions, including temperature and the presence of a catalyst. The formation of δ-valerolactone from γ-valerolactone (a five-membered lactone) has been shown to be thermodynamically favorable, indicating the inherent stability of the six-membered ring structure. tandfonline.comnih.gov
| Parameter | Description |
|---|---|
| Product | δ-Valerolactone |
| Ring Size | 6-membered |
| Driving Force | Formation of a thermodynamically stable six-membered ring |
| Catalysis | Acid or Base |
The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide. nih.govfrontiersin.org This process is a key method for the synthesis of biodegradable polyesters. The ROP is typically catalyzed by organometallic compounds, with stannous octoate (Sn(Oct)₂) being one of the most common catalysts. nih.gov
The most widely accepted mechanism for ROP initiated by an alcohol is the coordination-insertion mechanism. nih.govdiva-portal.org The process begins with the coordination of the catalyst (e.g., Sn(Oct)₂) to the hydroxyl group of the initiator, this compound, forming a more active tin-alkoxide species. A molecule of the cyclic ester monomer then coordinates to the metal center. The alkoxide group of the initiator then attacks the carbonyl group of the coordinated monomer, leading to the opening of the ring and the formation of a new ester bond. This process extends the chain by one monomer unit, and the new chain end now possesses a terminal hydroxyl group that can continue to propagate the polymerization.
The molecular weight of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator. Each molecule of this compound initiates the growth of one polymer chain.
| Aspect | Description |
|---|---|
| Role of this compound | Initiator |
| Monomers | Cyclic esters (e.g., ε-caprolactone, lactide) |
| Common Catalyst | Stannous octoate (Sn(Oct)₂) |
| Mechanism | Coordination-Insertion |
Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving this compound as a Substrate
While specific examples of metal-catalyzed cross-coupling reactions involving this compound as a substrate are not extensively documented, the functional groups present in the molecule suggest its potential participation in a variety of such transformations. The primary alcohol offers a handle for reactions such as oxidation and etherification, while the ester group, though generally less reactive in cross-coupling, can participate in certain transformations.
The hydroxyl group could be converted to a better leaving group, such as a tosylate or triflate, which would then allow for nucleophilic substitution or participation in cross-coupling reactions, for instance, with organocuprates. Dehydrogenative coupling is another possibility, where the alcohol is coupled with another species with the loss of hydrogen gas.
While the tert-butyl ester is generally robust, it can be a directing group in some reactions or can be cleaved under specific conditions. Palladium-catalyzed reactions are known to convert aryl and vinyl triflates to the corresponding tert-butyl esters, and it is conceivable that related transformations could be developed for substrates like this compound. acs.org Furthermore, iron-catalyzed cross-dehydrogenative coupling reactions have been developed for the functionalization of C-H bonds adjacent to π systems, and similar strategies could potentially be applied to functionalize the aliphatic chain of this compound. pitt.edu
| Potential Reaction Type | Functional Group Involved | Description |
|---|---|---|
| Dehydrogenative Coupling | Hydroxyl Group | Coupling of the alcohol with another substrate, catalyzed by a transition metal, with the liberation of H₂. |
| Cross-Coupling (after functionalization) | Hydroxyl Group (converted to a leaving group) | The hydroxyl group is first converted to a tosylate or triflate, which can then undergo cross-coupling reactions (e.g., Suzuki, Heck) with a suitable partner. |
| C-H Activation/Functionalization | Aliphatic C-H bonds | Direct functionalization of the C-H bonds in the pentanoate chain, potentially directed by the ester or hydroxyl group. |
In Depth Spectroscopic and Structural Elucidation of Tert Butyl 5 Hydroxypentanoate and Its Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like tert-butyl 5-hydroxypentanoate (B1236267). The combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques provides a complete picture of the covalent framework and through-space interactions.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
While the ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. For tert-butyl 5-hydroxypentanoate, these techniques confirm the connectivity of the pentanoate chain and the positions of the tert-butyl and hydroxyl groups.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, strong correlations would be observed between the protons on adjacent carbons in the pentanoate chain (H-2/H-3, H-3/H-4, and H-4/H-5), confirming the linear five-carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the methylene (B1212753) carbon signals can be distinguished from one another by correlating them to their respective proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Key HMBC correlations for this compound would include the correlation between the protons of the tert-butyl group and the ester carbonyl carbon, as well as correlations between the protons on C-2 and the carbonyl carbon, and the protons on C-5 and the carbon at C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation thermofisher.com. For a flexible molecule like this compound, NOESY can reveal which protons are near each other in the preferred solution-state conformation nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 (C=O) | - | ~173 | - | H-2, H-3, H of tert-butyl |
| 2 (CH₂) | ~2.2 | ~35 | H-3 | C-1, C-3, C-4 |
| 3 (CH₂) | ~1.6 | ~22 | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 (CH₂) | ~1.5 | ~32 | H-3, H-5 | C-2, C-3, C-5 |
| 5 (CH₂) | ~3.6 | ~62 | H-4, OH | C-3, C-4 |
| O-tBu (C(CH₃)₃) | - | ~80 | - | H of tert-butyl |
| O-tBu (C(CH₃)₃) | ~1.4 | ~28 | - | C of tert-butyl, C-1 |
| 5-OH | Variable | - | H-5 | C-4, C-5 |
Conformational Analysis via Coupling Constants and NOE Interactions
The flexible nature of the pentanoate chain in this compound allows for a multitude of possible conformations in solution. The analysis of ³J(H,H) coupling constants and Nuclear Overhauser Effect (NOE) data can provide valuable information about the preferred dihedral angles and spatial arrangements of the molecule.
The Karplus equation relates the magnitude of the three-bond coupling constant (³J) to the dihedral angle between the coupled protons. By analyzing the coupling constants between the methylene protons along the pentanoate backbone, it is possible to infer the predominant rotamers around the C-C bonds.
NOESY experiments provide through-space correlations, and the intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons thermofisher.com. In a flexible molecule, the observed NOEs represent an average of the distances in the different conformations present at equilibrium. By observing which protons are close in space, models of the most populated conformations can be constructed. For instance, NOEs between the protons of the tert-butyl group and protons along the pentanoate chain could indicate folding of the chain.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis mdpi.com.
Fragmentation Pathways and Isotopic Labeling Studies
In electron ionization (EI) mass spectrometry, the molecular ion of this compound would be expected to undergo several characteristic fragmentation pathways based on the functional groups present.
A primary fragmentation would be the loss of a tert-butyl radical or isobutylene (B52900) from the ester group, a common fragmentation for tert-butyl esters thieme-connect.com. Another significant fragmentation pathway would involve the hydroxyl group, such as the loss of a water molecule libretexts.org. Alpha-cleavage adjacent to the hydroxyl group (cleavage of the C4-C5 bond) is also a likely event. The fragmentation of the alkyl chain can also occur, leading to a series of ions separated by 14 mass units (CH₂).
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 157 | [M - H₂O]⁺ | Loss of water from the molecular ion |
| 117 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 101 | [M - C₄H₈ - H]⁺ | McLafferty rearrangement and loss of isobutylene |
| 87 | [C₄H₇O₂]⁺ | Cleavage of the C4-C5 bond (alpha-cleavage) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Isotopic labeling studies, for example, by replacing the hydroxyl proton with deuterium, would help to confirm these fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.
Application in Reaction Monitoring and Impurity Profiling
HRMS is an invaluable tool for monitoring the progress of chemical reactions and for identifying and quantifying impurities in the final product frontiersin.orgresearchgate.net. In the synthesis of this compound, for instance, from the corresponding carboxylic acid and tert-butanol, HRMS can be used to track the disappearance of starting materials and the appearance of the product in real-time nih.gov.
Furthermore, HRMS is highly effective for impurity profiling. Potential impurities in the synthesis of this compound could include unreacted starting materials, byproducts from side reactions (e.g., dehydration of the alcohol), or isomers. The high mass accuracy of HRMS allows for the determination of the elemental composition of these low-level impurities, which is the first step in their structural elucidation khanacademy.org.
Vibrational Spectroscopy (IR, Raman): Probing Molecular Structure and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering insights into its functional groups and intermolecular interactions, such as hydrogen bonding thermofisher.comuobabylon.edu.iq.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing around 1730 cm⁻¹. The O-H stretching vibration of the primary alcohol would give rise to a broad band in the region of 3200-3600 cm⁻¹ bldpharm.com. The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In dilute solutions in a non-polar solvent, a sharper "free" O-H stretching band might be observed at higher wavenumbers (around 3600 cm⁻¹).
The Raman spectrum would also show a characteristic C=O stretching band, although typically weaker than in the IR spectrum. The C-H stretching and bending vibrations of the alkyl chain and the tert-butyl group would be prominent in both spectra. Raman spectroscopy can be particularly useful for studying the carbon backbone of the molecule.
The position and shape of the O-H stretching band in both IR and Raman spectra are sensitive to the strength and nature of the hydrogen bonding network. Variations in temperature or concentration would be expected to alter this network, leading to observable changes in the spectra, providing further information on the intermolecular interactions of this compound.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | ~3350 (broad) | ~3350 (broad) |
| C-H stretch (alkyl) | ~2850-2960 | ~2850-2960 |
| C=O stretch (ester) | ~1730 (strong) | ~1730 (medium) |
| C-O stretch (ester) | ~1150-1250 | Weak |
| C-O stretch (alcohol) | ~1050 | Weak |
X-ray Crystallography of Crystalline Forms or Complex Adducts of this compound
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The compound is typically encountered as a liquid at room temperature, which precludes routine analysis by this technique unless crystallization can be induced at low temperatures or through the formation of a suitable crystalline derivative or co-crystal.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This non-destructive technique provides unambiguous information about the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. When a highly ordered crystal is irradiated with X-rays, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, from which the atomic positions can be determined and the molecular structure can be modeled.
For a molecule like this compound, or its derivatives, SCXRD would be invaluable for:
Unambiguous Structural Confirmation: Confirming the connectivity of the atoms and the geometry of the ester and alcohol functional groups.
Conformational Analysis: Determining the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying key intermolecular forces, such as hydrogen bonding involving the hydroxyl group.
Absolute Stereochemistry: For chiral derivatives, SCXRD can determine the absolute configuration without ambiguity, which is crucial in pharmaceutical and biological contexts.
To illustrate the type of data obtained from an SCXRD experiment, the table below presents representative crystallographic data for a tert-butyl ester derivative found in the literature, tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C17H26BrNO3S |
| Formula Weight | 404.36 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.01 Å, b = 15.23 Å, c = 21.14 Å |
| Volume | 1934.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.390 g/cm³ |
Chiroptical Spectroscopy (ORD, CD) for Enantiomeric Purity and Absolute Configuration Determination (for chiral isomers)
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit optical activity and will not produce a signal in Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy. However, these techniques are indispensable for the characterization of its chiral isomers or derivatives.
Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules. The two primary techniques, ORD and CD, provide information on the stereochemistry of a molecule.
Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of linearly polarized light as a function of wavelength. A chiral molecule will rotate the plane of light to different extents at different wavelengths. An ORD spectrum is a plot of this specific rotation versus wavelength.
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will absorb both forms of circularly polarized light equally, while a chiral molecule will absorb one more than the other, resulting in a CD signal. The resulting CD spectrum is a plot of the difference in absorption (often expressed as ellipticity) versus wavelength.
For chiral derivatives of 5-hydroxypentanoic acid, ORD and CD are powerful tools for determining enantiomeric purity and assigning the absolute configuration. The sign and intensity of the Cotton effect—the characteristic change in optical rotation (in ORD) or the peak (in CD) near an absorption band—can often be correlated with a specific absolute configuration by applying empirical rules (e.g., the Octant Rule for ketones) or through comparison with the spectra of compounds of known stereochemistry. Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical CD and ORD spectra for a given enantiomer, and comparison with experimental spectra can lead to a reliable assignment of the absolute configuration.
| Feature | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |
|---|---|---|
| Principle | Measures the rotation of plane-polarized light across a range of wavelengths, based on circular birefringence (different refractive indices for left- and right-circularly polarized light). | Measures the differential absorption of left- vs. right-circularly polarized light by a chiral chromophore. |
| Measurement | Specific rotation ([α]) vs. Wavelength (λ). | Molar ellipticity ([θ]) or difference in absorbance (ΔA) vs. Wavelength (λ). |
| Primary Application | Determination of absolute configuration, conformational analysis. | Determination of absolute configuration, analysis of secondary structure in biomolecules, studying enantiomeric purity. |
| Key Feature | Displays a "Cotton Effect" curve through an absorption maximum. | Displays positive or negative peaks corresponding to the absorption bands of chromophores. |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR) in Research and Development
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of individual components. In the research and development of this compound and its derivatives, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. In this method, the sample is injected into a gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with a stationary phase inside a capillary column. As each component elutes from the column, it enters a mass spectrometer. The MS ionizes the molecules (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a molecular fingerprint.
For this compound, GC-MS analysis would provide:
Retention Time: A characteristic time for the compound to elute from the GC column, useful for identification under specific analytical conditions.
Mass Spectrum: The molecular ion peak would confirm the molecular weight (174.24 g/mol ).
Fragmentation Pattern: The pattern of fragment ions provides structural information. For esters, common fragmentation includes the McLafferty rearrangement and cleavage of bonds alpha to the carbonyl group. A prominent peak at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺, would be expected.
| Parameter | Typical Setting |
|---|---|
| Column | HP-5MS (or similar non-polar capillary column) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50°C, ramp to 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly useful for analyzing complex reaction mixtures, natural product extracts, or identifying impurities and degradation products without the need for time-consuming offline isolation of each component.
The eluent from the HPLC column flows through a specialized NMR flow cell located within the NMR spectrometer's magnet. Spectra can be acquired in different modes:
On-flow: NMR spectra are recorded continuously as the eluent flows through the detector, providing a real-time snapshot of the components.
Stopped-flow: The HPLC flow is stopped when a peak of interest is in the flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC, HMBC) to determine the complete structure of the analyte.
For the synthesis of this compound, LC-NMR could be used to monitor the reaction progress, identify the starting materials, the main product, and any by-products in a single run, providing unequivocal structural information for each.
| Component | Specification |
|---|---|
| HPLC System | Binary or quaternary pump, autosampler, UV/DAD detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of deuterated solvents (e.g., Acetonitrile-d3 and D2O) |
| NMR Spectrometer | ≥500 MHz equipped with a cryoprobe for enhanced sensitivity |
| Flow Cell Volume | 60 - 120 µL |
| Acquisition Modes | On-flow, Stopped-flow, 1D and 2D experiments |
Strategic Applications of Tert Butyl 5 Hydroxypentanoate As a Versatile Chemical Building Block
Utilization in the Synthesis of Macrolactones and Cyclic Esters
The synthesis of macrolactones—macrocyclic molecules containing an ester linkage—is a significant area of organic chemistry, as these structures are found in numerous biologically active natural products. Tert-butyl 5-hydroxypentanoate (B1236267) serves as a foundational building block that can be elaborated into a linear precursor suitable for cyclization. The general approach involves deprotection of the tert-butyl ester to reveal the carboxylic acid and subsequent esterification with a long-chain ω-unsaturated alcohol. Alternatively, the C-5 hydroxyl group of the original molecule can be linked to an ω-unsaturated carboxylic acid. The resulting linear ester, now containing terminal alkene moieties, is a prime candidate for macrocyclization.
Ring-closing metathesis (RCM) is a dominant strategy for the synthesis of unsaturated macrolactones from diene precursors. This reaction, often catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts, has revolutionized the construction of large rings due to its high functional group tolerance and reliability. The efficiency of the RCM reaction is highly dependent on several factors, most notably the concentration of the substrate. To favor the intramolecular cyclization over intermolecular polymerization, reactions are typically performed under high-dilution conditions. The choice of catalyst also plays a critical role, with second and third-generation catalysts often providing higher yields and better selectivity for E/Z isomers of the resulting internal double bond.
| Catalyst Generation | Common Examples | Typical Reaction Conditions | Efficiency Notes |
| First Generation | Grubbs I Catalyst | Dichloromethane (B109758) (DCM), reflux | Good for simple systems, less active for sterically hindered alkenes. |
| Second Generation | Grubbs II Catalyst, Hoveyda-Grubbs II Catalyst | DCM or Toluene, 25-80 °C | Higher activity, broader substrate scope, better stability. |
| Third Generation | Fast-initiating Grubbs Catalysts | Various solvents, lower temperatures | Very high initiation rates, useful for challenging substrates. |
This table presents a generalized overview of catalyst generations used in Ring-Closing Metathesis (RCM) for macrolactonization.
Many biologically active macrolactones are chiral and possess multiple stereocenters. Achieving stereocontrol during their synthesis is paramount. When using a precursor derived from tert-butyl 5-hydroxypentanoate, stereocenters must be installed in the linear chain before the ring-closing step. This can be accomplished through various asymmetric synthesis techniques, such as substrate-controlled diastereoselective reactions, the use of chiral auxiliaries to guide the introduction of new stereocenters, or enantioselective catalysis. Once the stereochemistry of the acyclic precursor is established, the RCM reaction typically proceeds without affecting the existing stereocenters, faithfully transferring the stereochemical information from the linear chain to the final macrocyclic product. The geometry of the newly formed double bond (E or Z) can sometimes be influenced by the catalyst choice and the conformational biases of the substrate.
Precursor for ω-Functionalized Pentanoic Acid Derivatives
The distinct reactivity of the hydroxyl and tert-butyl ester groups in this compound allows it to serve as a precursor for a wide range of ω-functionalized pentanoic acid derivatives. The tert-butyl ester is stable under neutral, basic, and mild acidic conditions, enabling selective transformations at the C-5 hydroxyl group.
The C-5 hydroxyl group can be readily converted into other key functional groups.
Aldehydes: Selective oxidation of the primary alcohol to an aldehyde (yielding tert-butyl 5-oxopentanoate) can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions like Swern or Dess-Martin periodinane (DMP) oxidation, are effective for this transformation while leaving the tert-butyl ester intact.
Carboxylic Acids: More forceful oxidation of the C-5 alcohol, for instance using Jones reagent (CrO₃ in sulfuric acid) or TEMPO-catalyzed oxidation, leads to the formation of a terminal carboxylic acid, resulting in a mono-tert-butyl ester of glutaric acid. Alternatively, deprotection of the tert-butyl ester using trifluoroacetic acid (TFA) yields 5-hydroxypentanoic acid.
Amines: The conversion to a primary amine (tert-butyl 5-aminopentanoate) is typically a two-step process. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester then undergoes nucleophilic substitution with sodium azide (B81097), followed by reduction of the azide group to an amine using methods like catalytic hydrogenation (H₂/Pd) or treatment with lithium aluminum hydride (LiAlH₄).
| Target Functional Group | Reagents/Reaction Sequence | Product |
| Aldehyde | PCC, DCM or Dess-Martin Periodinane | tert-Butyl 5-oxopentanoate |
| Carboxylic Acid (C-5) | Jones Reagent (CrO₃, H₂SO₄) | 4-(tert-butoxycarbonyl)butanoic acid |
| Carboxylic Acid (C-1) | Trifluoroacetic Acid (TFA) | 5-Hydroxypentanoic acid |
| Amine | 1. TsCl, pyridine (B92270); 2. NaN₃; 3. H₂, Pd/C | tert-Butyl 5-aminopentanoate |
This table summarizes common synthetic routes to key derivatives starting from this compound.
The primary alcohol at the C-5 position is a versatile handle for introducing a variety of other functionalities while preserving the tert-butyl ester. Research in this area focuses on reactions such as:
Etherification: Formation of ethers via Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) and reacted with an alkyl halide. This allows for the attachment of diverse alkyl or aryl groups.
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form esters, adding another layer of functionality to the molecule.
Halogenation: The alcohol can be converted to a halide (e.g., a bromide or chloride) using reagents like PBr₃ or SOCl₂, creating an electrophilic carbon center for subsequent nucleophilic substitution reactions.
The robustness of the tert-butyl ester group to the non-acidic conditions required for these transformations is the key to the synthetic utility of this compound as a building block for terminally functionalized pentanoic acid derivatives.
Role in Polymer Chemistry and Advanced Materials Science Research
In addition to its use in small-molecule synthesis, this compound is a relevant molecule in the field of polymer chemistry, primarily through its relationship with δ-valerolactone. After the acidic removal of the tert-butyl protecting group to form 5-hydroxypentanoic acid, the molecule is prone to intramolecular esterification (lactonization) to form the six-membered cyclic ester, δ-valerolactone.
This monomer is the key player in the synthesis of poly(δ-valerolactone) (PVL), a biodegradable and biocompatible aliphatic polyester. PVL is produced via ring-opening polymerization (ROP) of δ-valerolactone. rsc.orgresearchgate.net The ROP can be initiated by a variety of catalysts, including organometallic compounds (like tin octoate), organic catalysts, and enzymes, allowing for control over the polymer's molecular weight and architecture. rsc.org Copolymers of δ-valerolactone with other cyclic esters like ε-caprolactone or lactide have also been developed to tune the material's physical and thermal properties. chemrxiv.org
The resulting polymers are of significant interest in advanced materials science for applications in the biomedical field, such as in drug delivery systems, tissue engineering scaffolds, and biodegradable sutures, owing to their low toxicity and eventual degradation into non-harmful products. The role of this compound is therefore that of a stable, storable precursor to the key monomer required for these advanced polymeric materials.
| Property | Value for Poly(δ-valerolactone) |
| Monomer | δ-Valerolactone |
| Polymerization Method | Ring-Opening Polymerization (ROP) |
| Glass Transition Temp. (Tg) | approx. -60 °C |
| Melting Temp. (Tm) | approx. 60 °C |
| Key Characteristics | Biodegradable, Biocompatible, Semi-crystalline |
This table outlines the basic properties of poly(δ-valerolactone), the polymer derived from the cyclization of the deprotected form of this compound.
Monomer or Intermediate for Biodegradable Polyesters and Copolymers
This compound serves as a protected precursor to 5-hydroxyvaleric acid (5HV), a monomer used in the synthesis of biodegradable polyesters, specifically a class of bioplastics known as polyhydroxyalkanoates (PHAs). PHAs are aliphatic polyesters produced by microorganisms and are noted for their biodegradability and biocompatibility.
The direct polymerization of this compound is not the primary route; instead, it acts as a starting material for producing the 5HV monomer. The tert-butyl group can be removed to yield 5-hydroxyvaleric acid, which can then be copolymerized with other hydroxyalkanoates. The most common PHA is poly(3-hydroxybutyrate) (PHB), which is often brittle. By incorporating 5-hydroxyvalerate (5HV) units into the polymer chain to form copolymers such as poly(3-hydroxybutyrate-co-5-hydroxyvalerate) (PHB-co-5HV), the material properties can be significantly modified. The inclusion of 5HV disrupts the crystalline structure of PHB, leading to a decrease in the melting point and crystallinity, which in turn increases the flexibility and toughness of the resulting polymer. researchgate.net This makes the copolymer more suitable for a wider range of applications, from specialty packaging to medical devices. google.com
The properties of these copolymers are highly dependent on the molar fraction of the 5HV comonomer, allowing for the fine-tuning of mechanical properties to meet specific application needs.
| Polymer/Copolymer | Common Monomers | Effect of 5HV Inclusion | Potential Applications |
|---|---|---|---|
| Poly(3-hydroxybutyrate) (PHB) | 3-hydroxybutyrate (3HB) | N/A (Homopolymer) | Rigid packaging, disposable items |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (B1259860) (3HV) | Analogous to 5HV, improves flexibility | Flexible films, bottles, medical implants |
| Poly(3-hydroxybutyrate-co-5-hydroxyvalerate) (PHB-co-5HV) | 3-hydroxybutyrate (3HB), 5-hydroxyvalerate (5HV) | Increases flexibility, lowers melting point, reduces crystallinity | Specialty packaging, orthopedic devices, drug delivery systems |
Synthesis of Specialty Monomers for Polymer Architectures
Beyond its role as a precursor for simple polyesters, this compound is a valuable starting material for the synthesis of specialty monomers. These are custom-designed molecules that can be polymerized to create polymers with specific, tailored architectures and functionalities. The compound's structure, with a protected carboxylic acid and a reactive hydroxyl group, is ideal for this purpose.
The terminal hydroxyl group can be chemically modified through various reactions, such as esterification, to introduce new functional moieties. For instance, the hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to produce tert-butyl 5-(acryloyloxy)pentanoate or tert-butyl 5-(methacryloyloxy)pentanoate, respectively. researchgate.net These resulting molecules are specialty monomers, as they contain a polymerizable acrylate (B77674) or methacrylate (B99206) group while retaining the protected carboxylic acid.
These specialty monomers can then be copolymerized with other vinyl monomers (like styrene (B11656) or other acrylates) to introduce pendant carboxylic acid groups (after deprotection) along the polymer backbone. Such functionalized polymers have applications in coatings, adhesives, and as compatibilizers in polymer blends. The ability to control the placement and density of functional groups is critical for creating advanced polymer architectures.
| Potential Specialty Monomer | Synthetic Transformation | Polymerization Method | Resulting Polymer Architecture/Function |
|---|---|---|---|
| tert-butyl 5-(methacryloyloxy)pentanoate | Esterification of the hydroxyl group with methacryloyl chloride | Radical Polymerization (e.g., RAFT, ATRP) | Polymer with protected carboxylic acid side chains, suitable for post-polymerization deprotection to yield poly(methacrylic acid) grafts. |
| tert-butyl 5-(vinyloxy)pentanoate | Vinylation of the hydroxyl group | Cationic Polymerization | Polymer with pendant ester groups for creating functional coatings or materials with tunable hydrophilicity. |
| tert-butyl 5-azidopentanoate | Conversion of hydroxyl to a leaving group, followed by substitution with an azide | N/A (Monomer for "Click" Chemistry) | Used to synthesize polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to functionalize existing polymers. |
Integration into Complex Organic Synthesis and Total Synthesis Strategies
Utility in Natural Product Synthesis Research
In the realm of complex organic synthesis, particularly the total synthesis of natural products, small, bifunctional molecules like this compound are indispensable tools. It serves as a versatile five-carbon (C5) synthon, where its two functional groups can be manipulated independently to build more elaborate molecular frameworks.
While specific instances of its use in the completed total synthesis of a major natural product are not prominently documented, its value lies in its potential as a foundational building block. The primary alcohol can be oxidized to an aldehyde for carbon chain extension via Wittig or aldol (B89426) reactions, or converted into a good leaving group (like a tosylate or mesylate) for nucleophilic substitution. Throughout these transformations, the tert-butyl ester remains intact, protecting the carboxylic acid functionality from unwanted reactions. At a later stage in a synthetic sequence, the tert-butyl group can be selectively removed under mild acidic conditions to unmask the carboxylic acid for further reactions, such as amide bond formation or reduction to an alcohol. This strategic protection and deprotection make it a reliable component for constructing segments of complex molecules.
Application in the Preparation of Pharmaceutical Intermediates
This compound and its derivatives are explicitly cited in the synthesis of advanced pharmaceutical intermediates for various therapeutic areas. The tert-butyl ester group is frequently used in medicinal chemistry to temporarily protect carboxylic acids during the synthesis of active pharmaceutical ingredients (APIs). researchgate.net
One notable application is in the development of inhibitors for 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesizing enzymes. nih.gov 20-HETE is a metabolite of arachidonic acid involved in regulating vascular tone and has been implicated in hypertension and polycystic kidney disease. nih.govwikipedia.org Patent literature describes the synthesis of novel azole-substituted pyridine compounds that act as inhibitors of 20-HETE production, where this compound is used as a starting material or key intermediate in constructing parts of the final molecule.
Furthermore, the compound has been identified as an intermediate in the synthesis of novel compounds designed for the treatment of viral infections. A patent for potential antiviral agents lists this compound as a reactant in the preparation of complex heterocyclic compounds targeting viral replication. researchgate.net While not a direct precursor to a marketed drug in this context, its inclusion in the synthetic route highlights its utility in creating the diverse molecular structures needed for drug discovery programs.
| Pharmaceutical Target Class | Role of this compound | Therapeutic Area | Reference |
|---|---|---|---|
| Inhibitors of 20-HETE Synthesizing Enzymes | Building block for the synthesis of azole-substituted pyridine compounds. | Hypertension, Polycystic Kidney Disease | nih.govnih.gov |
| Antiviral Compounds | Intermediate in the synthesis of complex heterocyclic structures targeting viral replication. | Infectious Diseases (e.g., viral infections) | researchgate.net |
| Statin Side-Chains (Contextual) | While not this exact molecule, related tert-butyl hydroxy esters are critical chiral precursors for the side-chains of statin drugs like Atorvastatin (B1662188). | Hypercholesterolemia | researchgate.net |
Computational Chemistry and Theoretical Investigations of Tert Butyl 5 Hydroxypentanoate
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure of Tert-butyl 5-hydroxypentanoate (B1236267). These calculations reveal the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity.
Detailed research findings indicate that the highest occupied molecular orbital (HOMO) is primarily located around the hydroxyl (-OH) and ester oxygen atoms, signifying these as the most probable sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbon of the ester group, identifying it as the principal site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
From the calculated electron distribution, various reactivity descriptors can be derived. These descriptors provide a quantitative measure of how and where a molecule will react. For Tert-butyl 5-hydroxypentanoate, these descriptors help in predicting its behavior in different chemical environments. For instance, the calculated electrostatic potential map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the understanding of non-covalent interactions and reaction pathways. rsc.orgresearchgate.net
Table 1: Calculated Reactivity Descriptors for this compound Illustrative data based on typical values for similar hydroxy esters calculated at the B3LYP/6-31G(d) level of theory.
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | 8.3 eV | Correlates with chemical stability; a larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electrophilicity Index (ω) | 1.2 eV | Measures the propensity of the molecule to accept electrons. |
| Nucleophilicity Index (N) | 3.0 eV | Measures the propensity of the molecule to donate electrons. |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the pentanoate chain and the presence of the bulky tert-butyl group mean that this compound can exist in numerous conformations. znaturforsch.comimperial.ac.uk Conformational analysis is the study of these different spatial arrangements and their relative energies. By mapping the potential energy surface (PES), chemists can identify the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them (saddle points). libretexts.orglibretexts.orguleth.ca
The potential energy surface for a simple rotation, such as that around the C4-C5 bond, would reveal the energetic cost of moving the hydroxyl group relative to the rest of the alkyl chain. The barriers between stable conformers provide insight into the molecule's flexibility at different temperatures. wikipedia.orgyoutube.com
Table 2: Relative Energies of Key Conformers of this compound Illustrative data from hypothetical calculations.
| Conformer | Dihedral Angle (O-C5-C4-C3) | Relative Energy (kcal/mol) | Key Feature |
| Global Minimum (Anti) | 180° | 0.00 | Fully extended alkyl chain, minimal steric strain. |
| Local Minimum (Gauche) | 60° | 0.85 | Allows for potential weak intramolecular interactions. |
| Transition State | 120° | 3.50 | Energy barrier for rotation between anti and gauche forms. |
| Hydrogen-Bonded | ~75° | 0.25 | Stabilized by an intramolecular H-bond between the -OH and C=O groups. |
Elucidation of Reaction Mechanisms and Transition State Theory Studies
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is its hydrolysis—the cleavage of the ester bond by water. Theoretical studies can model this reaction to determine the most likely mechanism, whether it proceeds through a concerted or stepwise pathway. nih.govresearchgate.netnih.gov
By applying transition state theory, researchers can locate the high-energy transition state structures that connect reactants to products. e3s-conferences.org The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For ester hydrolysis, calculations often show a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.gov The role of catalysts, such as an acid or a base, can also be modeled by including additional molecules in the calculation, showing how they lower the activation energy barrier. researchgate.net
For example, a study on the base-catalyzed hydrolysis would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Calculations would provide the geometries and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products (tert-butanol and 5-hydroxypentanoate). This provides a complete energetic profile of the reaction pathway. dntb.gov.ua
Table 3: Calculated Activation Energies for Hydrolysis of this compound Illustrative data based on studies of similar esters.
| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Neutral Hydrolysis | Stepwise, via tetrahedral intermediate | 24.5 |
| Acid-Catalyzed Hydrolysis | Protonation followed by nucleophilic attack | 18.2 |
| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide | 14.8 |
Prediction of Spectroscopic Properties and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. libretexts.orgpressbooks.pubopenstax.orgoregonstate.edu These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations can provide a theoretical infrared spectrum. The calculated vibrational frequencies correspond to specific molecular motions, such as the C=O stretch of the ester, the O-H stretch of the alcohol, and various C-H and C-O stretches and bends. libretexts.org While raw calculated frequencies are often systematically higher than experimental values, they can be scaled using established factors to achieve excellent agreement with measured spectra. libretexts.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govacs.orgresearchgate.net By calculating the magnetic shielding for each nucleus in the molecule's lowest energy conformation, a theoretical NMR spectrum can be generated. mdpi.comacs.org Comparing this predicted spectrum to the experimental one helps to unambiguously assign each peak to a specific atom in the molecule, confirming its structural integrity.
Table 4: Comparison of Predicted and Experimental Spectroscopic Data Illustrative data based on typical accuracy of DFT calculations for organic molecules.
| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Value |
| IR: C=O Stretch | 1765 cm⁻¹ (scaled) | ~1735 cm⁻¹ |
| IR: O-H Stretch | 3450 cm⁻¹ (scaled) | ~3400 cm⁻¹ (broad) |
| ¹³C NMR: Carbonyl Carbon | 172.5 ppm | ~173 ppm |
| ¹³C NMR: Quaternary C (tert-butyl) | 80.1 ppm | ~80.5 ppm |
| ¹H NMR: CH₂ adjacent to OH | 3.68 ppm | ~3.65 ppm |
Molecular Dynamics Simulations: Intermolecular Interactions and Solvent Effects
While quantum mechanics excels at describing the details of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, especially its interactions with other molecules, such as solvents or other solutes. rsc.orgnih.gov In an MD simulation, the molecule is treated using a classical force field, which allows for the simulation of much larger systems over longer timescales (nanoseconds to microseconds).
For this compound, MD simulations can provide critical insights into how it behaves in different solvents. frontiersin.org In an aqueous solution, simulations would show the formation of hydrogen bonds between the molecule's hydroxyl and ester groups and the surrounding water molecules. core.ac.ukacs.org The simulation can track the orientation of water molecules around the solute, revealing the structure of the solvation shell. mdpi.com This is crucial for understanding solubility and how the solvent might influence the molecule's preferred conformation. researchgate.net
Furthermore, MD simulations can be used to study aggregation and intermolecular interactions. By simulating multiple molecules of this compound, one could observe how they interact with each other, for instance, through hydrogen bonding between the hydroxyl group of one molecule and the ester group of another. These simulations provide a dynamic picture of the condensed-phase behavior of the compound. mdpi.com
Future Research Trajectories and Emerging Methodologies for Tert Butyl 5 Hydroxypentanoate
Development of Highly Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic routes. For tert-butyl 5-hydroxypentanoate (B1236267), this involves designing processes that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. Future methodologies will likely move away from traditional chemical reductions that use stoichiometric amounts of metal hydrides, which generate significant waste.
A primary focus is the expansion of biocatalytic methods. The use of enzymes, such as ketoreductases (KREDs), offers a highly sustainable alternative. These enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and can provide exceptional stereoselectivity. For instance, a biocatalytic process for a similar intermediate, tert-butyl (R)-3-hydroxyl-5-hexenoate, was developed using a KRED enzyme, which eliminated the need for cryogenic conditions (-40 °C) and chemical reagents like sodium borohydride (B1222165). researchgate.net This approach not only improves safety and reduces environmental impact but also achieves high yields and enantiomeric purity. researchgate.net Future work will likely involve screening new robust enzymes and engineering existing ones to optimize the synthesis of tert-butyl 5-hydroxypentanoate itself, aiming for high space-time yields suitable for industrial application. researchgate.net
| Synthesis Parameter | Traditional Chemical Reduction | Biocatalytic Reduction |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Ketoreductase (KRED) with a cofactor |
| Reaction Conditions | Cryogenic temperatures (e.g., -40 °C) | Ambient temperature, neutral pH |
| Solvent | Organic Solvents | Aqueous Media |
| Atom Economy | Lower (metal salts as byproducts) | Higher (cofactor is recycled) |
| Environmental Impact | Higher (chemical waste) | Lower (biodegradable catalyst) |
Exploration of Novel Catalytic Systems for Stereoselective Transformations
The chiral center in derivatives of this compound makes stereoselectivity a critical aspect of its synthesis, particularly for pharmaceutical applications like statins. researchgate.net Research is actively pursuing the discovery and engineering of novel catalytic systems capable of producing single enantiomers with high fidelity.
Engineered enzymes are at the forefront of this exploration. For example, mutant alcohol dehydrogenases from organisms like Lactobacillus kefir (LkADH) and Lactobacillus brevis (LbADH) have been developed for the asymmetric reduction of keto-esters to their corresponding chiral hydroxyl-esters. nih.gov Through site-directed mutagenesis, a tetrad mutant of LkADH was created that showed a 42-fold improvement in specific activity for the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key statin synthon. nih.gov This enhanced efficiency allows for higher substrate concentrations and leads to excellent yields (94%) and enantiomeric excess (99.5% e.e.). nih.gov Future work will involve applying similar protein engineering strategies to enzymes that act on precursors to this compound, as well as exploring non-enzymatic chiral catalysts, such as organocatalysts or transition metal complexes, that can offer different substrate scopes or operational advantages.
| Catalytic System | Precursor Substrate | Product | Key Advantages |
| Ketoreductase (KRED-06) | tert-butyl 3-oxo-5-hexenoate | tert-butyl (R)-3-hydroxyl-5-hexenoate | High stereoselectivity (>99.9% ee), mild conditions. researchgate.net |
| Mutant L. kefir ADH | tert-butyl 6-chloro-3,5-dioxohexanoate | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 42x improved activity over wild type, high yield (94%). nih.gov |
Advanced In Situ Spectroscopic Monitoring and Kinetic Analysis of Reactions
To optimize reaction conditions and ensure process safety and scalability, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced in situ spectroscopic techniques are emerging as powerful tools for real-time monitoring of the synthesis of this compound. spectroscopyonline.com
Methods such as Attenuated Total Reflectance Fourier-transform Infrared (ATR-FTIR) spectroscopy allow chemists to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. spectroscopyonline.com For the synthesis of this compound via the reduction of a ketone precursor, one could monitor the disappearance of the carbonyl (C=O) stretching band and the simultaneous appearance of the hydroxyl (O-H) stretching band. This real-time data is invaluable for developing rigorous kinetic models. spectroscopyonline.comscispace.com
Kinetic studies based on this data can elucidate the reaction mechanism, determine activation energies, and identify rate-limiting steps. rsc.orgrsc.org This information enables the precise optimization of parameters like temperature, pressure, and catalyst loading to maximize yield and minimize reaction time, ultimately leading to more efficient and cost-effective production processes.
Machine Learning and Artificial Intelligence Applications in Reaction Prediction and Optimization
AI algorithms can be trained on vast datasets of known chemical reactions. By inputting a target molecule like this compound, these models can predict reaction outcomes, suggest suitable catalysts, and propose optimal conditions. This predictive power can significantly reduce the number of experiments required, saving time and resources. For example, an ML model could be used to predict the enantioselectivity of a biocatalytic reduction based on the enzyme's amino acid sequence and the substrate's structure. This approach can guide the enzyme engineering process, as demonstrated in studies identifying gene families predictive of resistance to tert-butyl hydroperoxide. researcher.life
| Input Parameters for AI Model | Predicted Outputs | Potential Impact |
| Substrate Structure, Catalyst Type, Solvent | Reaction Yield, Enantiomeric Excess (% ee) | Accelerated optimization of stereoselective synthesis. |
| Temperature, Pressure, Reactant Ratios | Product Purity, Reaction Time | More efficient and cost-effective process development. |
| Reactant Functional Groups | Potential Side Products | Improved process control and safety. |
Discovery of Undiscovered Reactivity Patterns and Synthetic Applications
While this compound is a known building block, future research will aim to uncover new reactivity patterns and expand its synthetic utility. Its bifunctional nature, possessing both a hydroxyl group and a sterically hindered tert-butyl ester, allows for selective transformations.
Future applications may involve using the compound as a key monomer in the synthesis of novel biodegradable polyesters. The hydroxyl group can participate in polymerization, while the bulky tert-butyl ester group can influence the polymer's physical properties, such as its thermal stability and degradation rate.
Furthermore, its role as an aliphatic linker is being explored in advanced fields like proteomics. ambeed.com The hydroxyl group provides a handle for further functionalization, allowing it to be incorporated into more complex molecules such as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. Exploring novel transformations of the hydroxyl and ester groups, potentially through tandem catalytic cycles, could lead to the efficient synthesis of new pharmaceutical intermediates and advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for producing tert-butyl 5-hydroxypentanoate, and how do enzymatic methods compare to chemical synthesis?
- Methodological Answer: this compound can be synthesized via enzymatic or chemical routes. Enzymatic approaches involve monooxygenases (EC 1.14.13.-) to hydroxylate valerate into 5-hydroxypentanoate, followed by esterification with tert-butanol . Chemical synthesis typically employs tert-butyl esterification of 5-hydroxypentanoic acid using tert-butyl halides or tert-butoxycarbonyl (Boc) anhydrides under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) . Enzymatic routes offer higher stereoselectivity but require optimization of enzyme activity and cofactor regeneration.
Q. How can the purity and structural identity of this compound be validated in experimental settings?
- Methodological Answer: Use a combination of analytical techniques:
- NMR : Confirm ester linkage (¹H NMR: δ ~1.4 ppm for tert-butyl group; ¹³C NMR: ~80 ppm for quaternary carbon) and hydroxyl proton integration .
- Mass Spectrometry : Verify molecular ion peaks (average mass: ~117.124 Da for 5-hydroxypentanoate; tert-butyl adds 57.07 Da) .
- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 210–220 nm for carboxylic acid derivatives .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer: The compound is susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous solvents (e.g., THF) at –20°C in inert atmospheres (argon/nitrogen). Avoid prolonged exposure to light or heat (>40°C), which accelerates ester degradation . For long-term storage, lyophilize and keep in vacuum-sealed containers.
Advanced Research Questions
Q. How does the tert-butyl group influence the stereochemical outcomes of 5-hydroxypentanoate in catalytic reactions?
- Methodological Answer: The bulky tert-butyl group imposes steric hindrance, favoring equatorial conformations in cyclic intermediates. For example, in cyclopentanone synthesis, this compound adopts a chair conformation where the tert-butyl group stabilizes axial positions in transition states during lactonization . Use dynamic NMR (<200 K) and DFT calculations (B3LYP/6-31G*) to analyze conformational equilibria and transition-state geometries .
Q. What enzymatic systems are most effective for regiospecific hydroxylation of valerate to 5-hydroxypentanoate, and how are their kinetics optimized?
- Methodological Answer: Cytochrome P450 monooxygenases (e.g., CYP153A) and flavin-dependent monooxygenases (e.g., Baeyer-Villiger monooxygenases) are key candidates. Optimize reaction conditions by:
- Cofactor Recycling : Use NADPH-regeneration systems (e.g., glucose dehydrogenase/glucose) .
- Enzyme Immobilization : Enhance stability via covalent binding to silica or magnetic nanoparticles.
- Kinetic Analysis : Measure and using Michaelis-Menten plots under varying substrate concentrations (0.1–10 mM valerate) .
Q. How can this compound serve as a precursor in metabolic engineering for cyclopentanone production?
- Methodological Answer: In microbial pathways, express 5-hydroxypentanoate-CoA transferase (EC 2.8.3.14) to convert 5-hydroxypentanoate into its CoA derivative, which undergoes β-oxidation to cyclopentanone . Use E. coli BL21(DE3) strains with plasmid-borne cat and ato genes for CoA transferase activity. Monitor titers via GC-MS (m/z 84 for cyclopentanone) .
Q. What computational tools are recommended to model the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) at the M06-2X/cc-pVTZ level to evaluate transition-state energies for nucleophilic attack. Solvent effects (e.g., THF) should be modeled using the SMD continuum approach. Compare activation barriers for tert-butyl vs. methyl esters to quantify steric effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported enzymatic activity for 5-hydroxypentanoate-CoA transferase across studies?
- Methodological Answer: Discrepancies may arise from enzyme sources (e.g., Clostridium vs. E. coli) or assay conditions. Standardize protocols:
- Substrate Specificity : Test acyl-CoA donors (acetyl-CoA, propionyl-CoA) at 1 mM .
- pH Dependence : Conduct assays at pH 6.0–8.0 (optimal for bacterial transferases).
- Inhibitor Screening : Include malonyl-CoA (common competitive inhibitor) to assess interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
